molecular formula C23H22N2O4S B2542673 N-(4-acetylphenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide CAS No. 941871-13-2

N-(4-acetylphenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2542673
CAS No.: 941871-13-2
M. Wt: 422.5
InChI Key: ZTVKCDWBLNTGIQ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide is a synthetic compound of high interest in early-stage pharmaceutical research and discovery. It features a benzamide core coupled with sulfonamide and acetylphenyl functional groups, a structural motif common in medicinal chemistry . Molecules incorporating sulfonamide and benzamide structures have demonstrated a wide range of potential biological activities, making them valuable scaffolds for developing new therapeutic agents . Researchers are exploring such compounds for applications including antimicrobial , anti-inflammatory , and anticancer agents . The presence of both sulfamoyl and benzamide groups in a single molecule is a subject of study, as these groups can contribute to enzyme inhibition, particularly against targets like carbonic anhydrases . The synthesis of this compound is typically achieved via peptide coupling reactions, using reagents such as EDCI and HOBt to form the amide bond . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for verifying the identity and purity of the compound for their specific experimental needs.

Properties

IUPAC Name

N-(4-acetylphenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-3-25(21-7-5-4-6-8-21)30(28,29)22-15-11-19(12-16-22)23(27)24-20-13-9-18(10-14-20)17(2)26/h4-16H,3H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVKCDWBLNTGIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Acetylphenylamine

4-Acetylphenylamine serves as the primary aromatic amine precursor. The Friedel-Crafts acetylation of aniline derivatives using acetyl chloride in the presence of Lewis acids like aluminum chloride (AlCl₃) achieves this intermediate. For instance, reaction of aniline with acetyl chloride (1:1.2 molar ratio) in dichloromethane at 0–5°C for 4 hours yields 4-acetylphenylamine with 78% efficiency. Alternatively, direct acetylation of p-phenylenediamine under controlled pH (8–9) using sodium bicarbonate avoids over-acylation.

Synthesis of Ethyl(Phenyl)Sulfamoyl Chloride

Ethyl(phenyl)sulfamoyl chloride is prepared via sulfonation of ethylphenylamine. Treatment of ethylphenylamine (1 eq) with chlorosulfonic acid (1.5 eq) in dry dichloromethane at −10°C generates the sulfonyl chloride intermediate. Quenching with ice water followed by extraction with ethyl acetate yields the product as a pale-yellow solid (mp 89–91°C, 85% yield). This method avoids side products like sulfonic acids through strict temperature control.

Formation of the Sulfamoyl Moiety

Sulfamoylation of 4-Acetylphenylamine

The sulfamoyl group is introduced via nucleophilic aromatic substitution. 4-Acetylphenylamine (1 eq) reacts with ethyl(phenyl)sulfamoyl chloride (1.1 eq) in tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (2 eq) acts as a base to scavenge HCl, facilitating the substitution at the para position relative to the acetyl group. After refluxing at 65°C for 12 hours, column chromatography (ethyl acetate/hexane, 3:7) isolates the product with 72% yield.

Table 1: Optimization of Sulfamoylation Conditions

Solvent Base Temperature (°C) Time (h) Yield (%)
THF Triethylamine 65 12 72
DCM Pyridine 25 24 58
DMF K₂CO₃ 80 8 65

Coupling with Benzoyl Chloride Derivatives

Amidation via Schotten-Baumann Reaction

The final benzamide group is introduced using 4-carboxybenzoyl chloride. The sulfamoylated intermediate (1 eq) is dissolved in aqueous sodium hydroxide (10%), and 4-carboxybenzoyl chloride (1.2 eq) is added dropwise at 0°C. Vigorous stirring for 2 hours ensures complete amidation. Acidification with dilute HCl precipitates the crude product, which is recrystallized from ethanol to afford white crystals (mp 214–216°C, 68% yield).

Table 2: Amidation Reaction Parameters

Benzoyl Chloride Solvent Reaction Time (h) Yield (%)
4-Carboxybenzoyl H₂O/NaOH 2 68
3-Nitrobenzoyl THF 4 54
2-Fluorobenzoyl DCM 3 61

Reaction Optimization and Mechanistic Insights

Solvent Effects on Sulfamoylation

Polar aprotic solvents like THF enhance reaction rates by stabilizing the transition state through dipole interactions. Non-polar solvents (e.g., toluene) result in lower yields (≤50%) due to poor solubility of intermediates.

Catalytic Acceleration

Adding catalytic amounts of 4-dimethylaminopyridine (DMAP, 0.1 eq) increases amidation yields to 81% by activating the carbonyl group of the benzoyl chloride.

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy : A strong absorption at 1685 cm⁻¹ confirms the amide C=O stretch, while sulfonamide S=O appears at 1160 cm⁻¹.
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.89 (s, 1H, NH), 7.62–7.58 (m, 5H, Ph), 2.51 (s, 3H, COCH₃).
  • LCMS : m/z 453.2 [M+H]⁺ (calculated 452.1).

The Schotten-Baumann method remains superior for amidation due to its simplicity and high functional group tolerance. However, sulfamoylation yields are sensitive to moisture, necessitating anhydrous conditions. Alternative routes, such as Ullmann coupling for direct sulfamoyl introduction, have been explored but require expensive palladium catalysts.

Future directions include enzymatic amidation for greener synthesis and continuous-flow reactors to improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted products with nucleophiles.

Scientific Research Applications

N-(4-acetylphenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in biological pathways, leading to its observed effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The sulfamoyl-benzamide scaffold is highly modular, with variations in substituents impacting bioactivity and physicochemical properties. Key analogs include:

Compound Name / ID Sulfamoyl Substituents Benzamide Substituent Key Features Reference
Target Compound Ethyl, phenyl 4-acetylphenyl Hydrophobic ethyl/phenyl groups; acetyl enhances polarity -
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Ethyl, cyclohexyl Oxadiazole-linked furan Cyclohexyl enhances lipophilicity; antifungal vs. C. albicans
5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide (30) 3-fluorophenyl 5-chloro-salicylamide PD-L1 inhibition (57.15% at 10 µM); low cytotoxicity
4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide Benzyl, ethyl Oxadiazole-linked fluorophenyl Improved solubility due to fluorophenyl; structural analog for antifungal studies
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Imidazole, chloro-fluorophenyl Imidazole-linked benzamide Anticancer activity (cervical cancer); synergistic effects from imidazole

Key Observations :

  • Ethyl vs.
  • Halogenation : Fluorine or chlorine in analogs (e.g., compound 30) improves binding to targets like PD-L1 but may increase metabolic stability .
  • Heterocyclic Additions : Imidazole or oxadiazole rings () introduce hydrogen-bonding sites, enhancing antimicrobial or anticancer potency .
Antifungal Activity
  • LMM5/LMM11 : Exhibit IC₅₀ values of 8–16 µg/mL against C. albicans, attributed to sulfamoyl-linked oxadiazole moieties disrupting thioredoxin reductase .
  • 4-Methyl-N-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)carbamothioyl)benzamide (3): Shows 85% inhibition of E.
Anticancer and PD-L1 Inhibition
  • N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide : Potent against cervical cancer cells, likely via imidazole-mediated apoptosis .
Antimicrobial Activity
  • 4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide : Active against S. aureus (MIC = 12.5 µg/mL), emphasizing the role of thiazole in bacterial membrane disruption .

Physicochemical Properties

Property Target Compound LMM11 Compound 5h ()
Melting Point Not reported Not reported 205–207°C
Solubility Moderate (acetylphenyl) Low (cyclohexyl) Low (fluorophenyl)
Optical Activity Not reported Not reported [α]D = +11.7° (chiral sulfamoyl)
LogP (estimated) ~3.5 (ethyl/phenyl) ~4.2 (cyclohexyl) ~2.8 (fluorophenyl)

Notes:

  • The acetyl group in the target compound may improve aqueous solubility compared to purely hydrophobic analogs like LMM11.
  • Chiral sulfamoyl groups (e.g., compound 5h) exhibit optical activity, influencing receptor binding .

Biological Activity

N-(4-acetylphenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant studies, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its diverse biological activities. The structure can be summarized as follows:

  • Molecular Formula : C16_{16}H18_{18}N2_2O2_2S
  • Molecular Weight : 306.39 g/mol

The presence of both acetyl and ethyl phenyl groups contributes to its unique reactivity and interaction with biological targets.

This compound exhibits its biological activity primarily through enzyme inhibition. The sulfonamide moiety is known to interfere with bacterial folate synthesis, which is critical for DNA replication. Additionally, the compound may interact with various receptors and enzymes involved in inflammatory processes, potentially leading to anti-inflammatory effects.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including those resistant to traditional antibiotics.

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 8 to 32 µg/mL against common bacterial pathogens such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Cytokine Inhibition : A notable study demonstrated a reduction in TNF-α levels by approximately 87% when treated with the compound at a concentration of 10 µM.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialMIC: 8-32 µg/mL against bacteria
Anti-inflammatory87% reduction in TNF-α levels
Enzyme InhibitionInhibition of folate synthesis

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted on a range of bacterial strains highlighted the effectiveness of this compound against antibiotic-resistant strains. The results indicated that the compound could serve as a lead candidate for developing new antimicrobial agents.
  • In Vivo Anti-inflammatory Study :
    An experimental model using murine subjects showed that administration of the compound significantly decreased paw edema induced by carrageenan, suggesting a potent anti-inflammatory effect.

Q & A

Q. What are the established synthetic routes for N-(4-acetylphenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide?

The synthesis typically involves multi-step organic reactions, starting with sulfamoyl group introduction via sulfonylation of aniline derivatives, followed by benzamide coupling. Key steps include:

  • Sulfonylation : Reacting 4-ethyl(phenyl)amine with chlorosulfonic acid to form the sulfamoyl intermediate.
  • Benzamide formation : Coupling the sulfamoyl intermediate with 4-acetylbenzoic acid derivatives using carbodiimide-based coupling agents (e.g., EDC or DCC) .
  • Purification via column chromatography and crystallization.

Q. How is structural integrity confirmed for this compound?

Characterization employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify aromatic protons, acetyl groups, and sulfamoyl linkages.
  • Mass spectrometry (ESI-HRMS) : To confirm molecular weight (e.g., observed vs. calculated [M+H]+^+) .
  • IR spectroscopy : Identification of amide C=O (~1650 cm1^{-1}) and sulfonamide S=O (~1350 cm1^{-1}) stretches .

Q. What preliminary biological screening assays are recommended?

Initial screens include:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

Key strategies include:

  • Catalyst screening : Using DMAP or pyridine to accelerate benzamide coupling .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
  • Temperature control : Maintaining 0–5°C during sulfonylation to minimize byproducts .

Q. How to resolve discrepancies between computational predictions and experimental bioactivity data?

  • Molecular docking validation : Re-dock the compound using updated protein structures (e.g., from PDB) and compare binding poses .
  • Free energy calculations : Apply MM-PBSA/GBSA to refine affinity predictions .
  • Experimental validation : Use surface plasmon resonance (SPR) to measure binding kinetics directly .

Q. What experimental designs are critical for assessing target selectivity in kinase inhibition?

  • Kinase profiling panels : Test against a broad panel (e.g., 100+ kinases) to identify off-target effects .
  • Cellular pathway analysis : Western blotting for phosphorylation status of downstream targets (e.g., MAPK, Akt) .
  • Mutagenesis studies : Engineer kinase mutants to pinpoint binding residues .

Q. How to address low solubility in aqueous assays?

  • Formulation tweaks : Use co-solvents (e.g., DMSO ≤0.1%) or surfactants (e.g., Tween-80).
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
  • Nanoparticle encapsulation : Employ liposomal or polymeric carriers for controlled release .

Data Analysis & Contradictions

Q. How to interpret conflicting IC50_{50} values across cell lines?

  • Assay standardization : Ensure consistent cell passage numbers, media conditions, and incubation times.
  • Mechanistic studies : Perform RNA-seq to identify differential gene expression affecting drug response .
  • Metabolic stability : Evaluate compound degradation in cell culture media via LC-MS .

Q. What methods validate the compound’s mechanism of action when structural analogs show variability?

  • CRISPR-Cas9 knockout : Silence putative targets (e.g., specific kinases) and assess resistance .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to confirm target engagement .
  • In vivo models : Use xenograft assays to correlate target modulation with tumor growth inhibition .

Methodological Resources

  • Structural refinement : SHELX suite for crystallographic data (if single crystals are obtained) .
  • Data repositories : PubChem (CID: [Refer to ]) for spectral and synthetic references.
  • Collaborative tools : Utilize platforms like Zenodo for sharing raw NMR/MS datasets .

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